2-(1-Methylpiperidin-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(1-Methylpiperidin-2-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 2-(1-Methylpiperidin-2-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable piperidine derivative. The reaction conditions typically include the use of a cyclopropanating agent such as diazomethane or a transition metal catalyst like rhodium or copper complexes . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Chemical Reactions Analysis
2-(1-Methylpiperidin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(1-Methylpiperidin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
2-(1-Methylpiperidin-2-yl)cyclopropane-1-carboxylic acid can be compared with other piperidine derivatives, such as:
1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid: This compound has a similar structure but differs in the position of the methyl group on the piperidine ring.
(1-Methylpiperidin-2-yl)acetic acid: This compound has an acetic acid moiety instead of a cyclopropane ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(1-methylpiperidin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-11-5-3-2-4-9(11)7-6-8(7)10(12)13/h7-9H,2-6H2,1H3,(H,12,13) |
InChI Key |
VJUSJYQJGFJSLX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2CC2C(=O)O |
Origin of Product |
United States |
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